REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3](B(O)O)[CH:2]=1.Br[C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18].C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:15]2[CH:16]=[C:17]([NH2:18])[CH:19]=[CH:20][CH:21]=2)[CH:2]=1 |f:2.3.4,6.7.8.9.10|
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Name
|
|
Quantity
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0.12 g
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Type
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reactant
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Smiles
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N1=CC(=CC2=CC=CC=C12)B(O)O
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Name
|
|
Quantity
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0.05 mL
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Type
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reactant
|
Smiles
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BrC=1C=C(N)C=CC1
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Name
|
|
Quantity
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0.485 mL
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
0.017 g
|
Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
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Name
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|
Quantity
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2 mL
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Type
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solvent
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Smiles
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C(OC)COC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was refluxed overnight under argon flow
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The solvent was removed under vacuum
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Type
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EXTRACTION
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Details
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extracted with methylene chloride (CH2Cl2)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over magnesium sulfate (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
|
Details
|
The crude product was purified by silica column chromatography (0-5% methanol (MeOH)/CH2Cl2)
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Type
|
CUSTOM
|
Details
|
The purification
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum from fractions
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Type
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ADDITION
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Details
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containing product
|
Type
|
CUSTOM
|
Details
|
resulting in 0.054 g in 53% yield
|
Name
|
|
Type
|
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C=1C=C(C=CC1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |